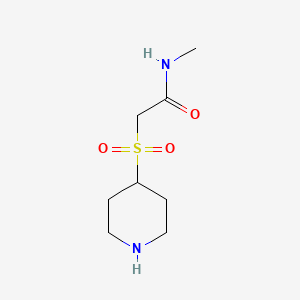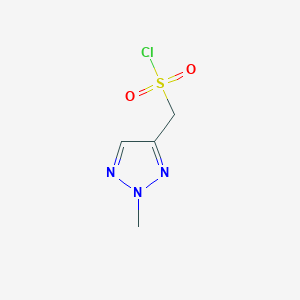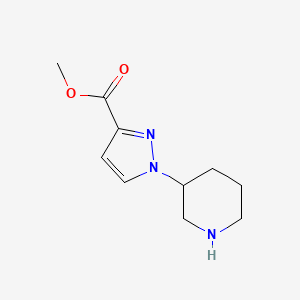
5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a p-tolyl group at the 1-position, along with an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method is the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 78°C for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as zinc oxide nanoparticles can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include pyrazole-4-carboxylic acids, substituted pyrazoles, and various amine derivatives .
Scientific Research Applications
5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as anticancer and antiviral agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone
- 5-Methyl-1-(p-tolyl)-1H-1,2,3-triazole
- 5-Methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, p-tolyl group, and amine group on the pyrazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)11(12)7-13-14/h3-7H,12H2,1-2H3 |
InChI Key |
ZDZNSBXDSMSQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


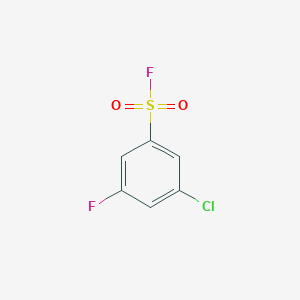
amine](/img/structure/B13255410.png)
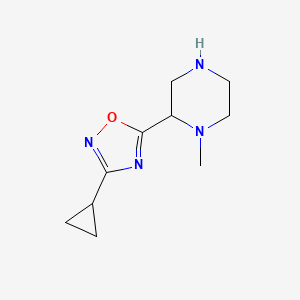


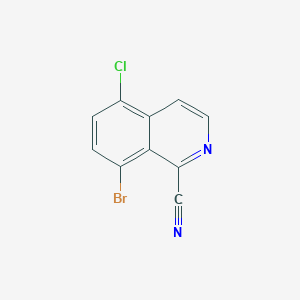

![Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13255445.png)
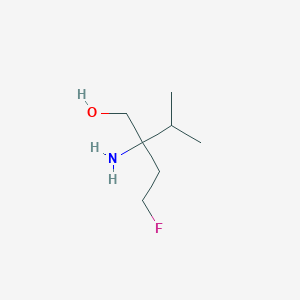
![2-[(5-Methylheptan-3-yl)amino]butan-1-ol](/img/structure/B13255462.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline](/img/structure/B13255468.png)
